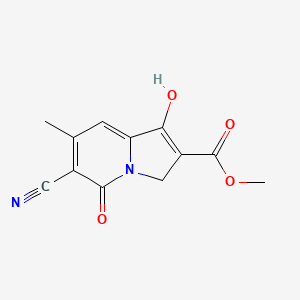

6-シアノ-1-ヒドロキシ-7-メチル-5-オキソ-3,5-ジヒドロインドリジン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

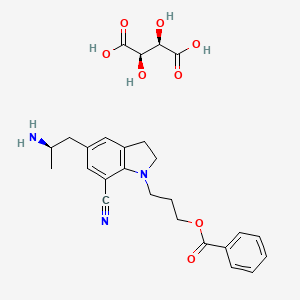

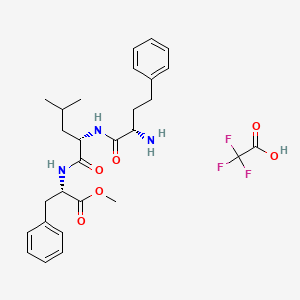

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. It belongs to the indolizine family, which is known for its diverse biological activities and structural complexity. This compound is particularly noted for its role as an intermediate in the synthesis of camptothecin analogues, which are important in cancer treatment .

科学的研究の応用

6-シアノ-1-ヒドロキシ-7-メチル-5-オキソ-3,5-ジヒドロインドリジン-2-カルボン酸メチルの用途に関する包括的な分析

カンプトテシンアナログの合成: この化合物は、癌、自己免疫疾患、およびウイルス感染症の治療のための治療薬として使用されるカンプトテシンアナログの合成における重要な中間体です .

抗癌作用: インドリジン誘導体は、抗癌作用を示すことが知られており、ヒト前立腺癌細胞の阻害剤として使用されてきました .

抗菌剤および抗結核剤: これらの誘導体は、抗菌剤および抗結核剤としても役立ちます .

バイオプローブおよび蛍光センサー: 発光特性により、インドリジン誘導体は、pHおよびオン/オフ蛍光センサーにおけるバイオプローブとして適用されています .

揮発性有機化合物の検出: これらは、揮発性有機化合物の検出に使用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate typically involves

特性

IUPAC Name |

methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUVBTVMMVLDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester important?

A1: This compound is a key intermediate in the total synthesis of camptothecins []. Camptothecins are a class of naturally occurring compounds with potent anti-cancer activity. Therefore, developing efficient synthetic routes to this intermediate is crucial for facilitating the production of camptothecins and their analogs for research and potential therapeutic applications.

Q2: What improvements were made to the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester in the study?

A2: The researchers focused on optimizing the synthesis by controlling the addition rate of reagents and the overall reaction time, particularly during the preparation of ethyl acetopyruvate, a crucial precursor []. This optimization led to an increased yield of ethyl acetopyruvate. Additionally, they implemented a "one-pot procedure" for synthesizing the final compound from ethyl acetopyruvate. These modifications simplified the process, increased the overall yield from 31% to 42.5%, shortened the reaction time, and reduced reagent consumption [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)